Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Organometallic chemistry Cross-coupling Building block reactivity

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1824279-08-4) is a 3,2-disubstituted imidazo[1,2-b]pyridazine bearing a bromine atom at position 3 and an ethyl ester at position 2. This heterocyclic scaffold belongs to the privileged imidazo[1,2-b]pyridazine class, which has yielded clinically approved kinase inhibitors such as ponatinib and has been extensively explored across anti-inflammatory, anticancer, and antiparasitic therapeutic programs.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B12955348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=N1)C=CC=N2)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8(10)13-6(12-7)4-3-5-11-13/h3-5H,2H2,1H3
InChIKeyDNWBKDMQAMOYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylate: A Dual-Handle Heterocyclic Building Block for Kinase-Targeted Library Synthesis


Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1824279-08-4) is a 3,2-disubstituted imidazo[1,2-b]pyridazine bearing a bromine atom at position 3 and an ethyl ester at position 2 . This heterocyclic scaffold belongs to the privileged imidazo[1,2-b]pyridazine class, which has yielded clinically approved kinase inhibitors such as ponatinib and has been extensively explored across anti-inflammatory, anticancer, and antiparasitic therapeutic programs [1]. The compound serves as a versatile synthetic intermediate wherein the C–Br bond enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck) and the ethyl ester provides a handle for hydrolysis, amidation, or transesterification — two orthogonal reactive sites within a single compact structure [2]. Predicted physicochemical properties include a density of 1.72 ± 0.1 g/cm³ and a pKa of −1.17 ± 0.30 .

Why Ethyl 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylate Cannot Be Replaced by Common In-Class Analogs


The imidazo[1,2-b]pyridazine scaffold is not a monolithic pharmacophore; substitution pattern — particularly at the 3-position — governs both synthetic accessibility and biological target engagement. Replacing the 3-bromo substituent with chlorine reduces cross-coupling reactivity by approximately one order of magnitude in oxidative addition rate to Pd(0), a direct consequence of the stronger C–Cl bond (1191 cm⁻¹ vs 1165 cm⁻¹ for C–Br) [1]. Removing the halogen entirely (e.g., the non-brominated ethyl imidazo[1,2-b]pyridazine-2-carboxylate, CAS 123531-27-1) eliminates the primary cross-coupling handle, collapsing synthetic versatility for diversity-oriented library construction . Substituting the ethyl ester for the free carboxylic acid (CAS 1781880-31-6) sacrifices solubility in aprotic organic media and necessitates additional protection/deprotection steps in multi-step sequences . The critical fact is that the 3-bromo and 2-ethoxycarbonyl groups are not interchangeable design features — each enables a distinct and non-redundant chemical transformation pathway; both are required simultaneously for the compound's maximum utility as a dual-handle building block.

Quantitative Differentiation Evidence: Ethyl 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylate vs. Closest Analogs


C–Br vs. C–Cl Bond Strength Drives Superior Palladium-Catalyzed Cross-Coupling Reactivity at Position 3

The bromine atom at position 3 of the target compound provides faster oxidative addition to Pd(0) compared with the 3-chloro analog (CAS 2120357-98-2). Computational studies on polyhalogenated heterocycles demonstrate that the C–Br bond (1165 cm⁻¹ stretching frequency) is intrinsically weaker than the C–Cl bond (1191 cm⁻¹), making oxidative addition — the rate-determining step in Suzuki–Miyaura, Sonogashira, and related couplings — more facile [1]. This principle is validated across the imidazo[1,2-b]pyridazine series, where 3-bromo derivatives are the preferred substrates for palladium-catalyzed cross-coupling in published methodology reviews [2]. No direct head-to-head kinetic comparison on the specific ethyl ester pair has been published; the evidence is class-level inference supported by well-established organometallic fundamentals and scaffold-specific literature precedent [3].

Organometallic chemistry Cross-coupling Building block reactivity

Predicted Density Differential: 1.72 g/cm³ (3-Br) vs. 1.47 g/cm³ (3-Cl) — Implications for Formulation and Handling

The predicted density of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is 1.72 ± 0.1 g/cm³, compared with 1.47 ± 0.1 g/cm³ for the 3-chloro analog (CAS 2120357-98-2) . This represents a ~17% higher density, attributable to the greater atomic mass of bromine (79.9 Da) versus chlorine (35.5 Da) . The molecular weight difference (270.08 vs. 225.63 Da, ~20% higher) reinforces the density trend. Both values are computationally predicted (ACD/Labs) and are cross-study comparable using the same prediction methodology.

Physicochemical properties Formulation Solid-state handling

Predicted pKa Shift: −1.17 (3-Br) vs. −1.02 (3-Cl) — Differentiating Protonation State at Low pH

The predicted acid dissociation constant (pKa) of the conjugate acid of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is −1.17 ± 0.30, compared with −1.02 ± 0.30 for the 3-chloro analog . The 0.15-unit difference reflects the greater electron-withdrawing inductive effect of bromine versus chlorine at the 3-position, which stabilizes the deprotonated form of the imidazo nitrogen more effectively. These values indicate that both compounds remain predominantly unprotonated under physiological and most synthetic pH conditions; however, the bromo compound is marginally more basic, which may influence salt formation, solubility in acidic media, and ion-pair chromatography retention times.

Physicochemical properties Ionization pKa prediction

Dual Orthogonal Reactive Handles vs. Single-Handle Non-Brominated Analog: Synthetic Versatility for Diversity-Oriented Synthesis

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate possesses two chemically orthogonal reactive sites: (i) a C–Br bond at position 3 capable of participating in Suzuki–Miyaura, Sonogashira, Heck, Negishi, and Buchwald–Hartwig couplings, and (ii) an ethyl ester at position 2 that can be hydrolyzed to the carboxylic acid or directly converted to amides [1]. In contrast, the non-brominated analog ethyl imidazo[1,2-b]pyridazine-2-carboxylate (CAS 123531-27-1) possesses only the ester handle and lacks any halogen-based cross-coupling functionality, limiting its utility to ester-centric transformations alone . The brominated scaffold has been validated as a key intermediate in kinase inhibitor programs: 3-bromo-6-chloroimidazo[1,2-b]pyridazine serves as the core building block for Pim-1 kinase inhibitor synthesis in US Patent 9,416,132 B2, with derivatives achieving IC₅₀ values in the 2–10 μM range against Pim-1 [2]. Additionally, 3,6-disubstituted imidazo[1,2-b]pyridazines have yielded selective DYRK/CLK kinase inhibitors with IC₅₀ < 100 nM and potent anti-leishmanial activity at 10 μM without cytotoxicity [3].

Diversity-oriented synthesis Building block utility Parallel library synthesis

Ethyl Ester vs. Free Carboxylic Acid: Solubility and Synthetic Step-Economy Advantages

The ethyl ester moiety in ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate confers superior solubility in aprotic organic solvents (e.g., THF, dioxane, DMF, DMSO) compared to the free carboxylic acid analog 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS 1781880-31-6) . This solubility advantage is critical for palladium-catalyzed cross-coupling reactions, which are typically conducted in anhydrous organic solvents. Furthermore, the ester can be used directly in multi-step sequences without the protection/deprotection cycles that the free acid requires, saving at least 2 synthetic steps (protection + deprotection) for sequences involving amide bond formation or other base-sensitive transformations [1]. The ester can be selectively hydrolyzed to the acid under mild basic conditions (LiOH, THF/H₂O) when desired, providing straightforward access to both forms. The Farmaco 1997 study by Luraschi et al. demonstrated that imidazo[1,2-b]pyridazine-2-carboxylic ethyl esters serve as versatile precursors to both acids and amides in anti-inflammatory/analgesic SAR campaigns [2].

Synthetic methodology Step economy Solubility optimization

Optimal Deployment Scenarios for Ethyl 3-Bromoimidazo[1,2-b]pyridazine-2-carboxylate in Scientific Procurement


Parallel Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Kinase Inhibitor Libraries via Iterative Cross-Coupling

The 3-bromo substituent enables Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids as the first diversification step, generating 3-aryl intermediates. Subsequent functionalization at other positions (e.g., 6-chloro displacement with amines, as demonstrated by Iorkula et al. with 79–98% yields for C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [1]) or direct C–H arylation at position 6 (as documented in the imidazo[1,2-b]pyridazine cross-coupling review [2]) can generate diverse kinase-focused libraries. This strategy is directly aligned with the Pim-1 and IKKβ inhibitor programs where 3-bromoimidazo[1,2-b]pyridazine scaffolds have yielded compounds with IC₅₀ values in the low micromolar to sub-100 nM range [3][4].

Two-Vector SAR Exploration via Independent Modification of C-3 and C-2 Positions

The orthogonal reactivity of the C–Br bond (cross-coupling) and the ethyl ester (hydrolysis to acid, then amide coupling, or direct aminolysis) permits independent optimization of two distinct vectors in a structure-activity relationship campaign. The ester can be hydrolyzed to the free acid in one step (LiOH/THF–H₂O), then coupled with diverse amines to generate amide libraries, while the 3-bromo position is diversified via palladium catalysis. This two-vector approach was foundational in the imidazo[1,2-b]pyridazine-2-carboxylic acid SAR studies by Luraschi et al. (Farmaco, 1997), where ethyl esters served as precursors to both acids and amides for anti-inflammatory and analgesic evaluation [5].

Physicochemical Property-Driven Building Block Selection for Formulation-Sensitive Programs

When a medicinal chemistry program requires building blocks with specific density or ionization characteristics — for example, to tune amorphous solid dispersion properties or to match a desired logD profile — the 17% higher density (1.72 vs. 1.47 g/cm³) and the 0.15-unit pKa shift (−1.17 vs. −1.02) of the 3-bromo compound relative to the 3-chloro analog provide quantifiable differentiation that can guide procurement decisions . These differences, while modest in absolute terms, can become decisive in late-stage lead optimization where subtle physicochemical tuning impacts bioavailability and formulation robustness.

Step-Economical Route Design in Multi-Step Medicinal Chemistry Synthesis

The ethyl ester handle eliminates the need for carboxylic acid protection/deprotection sequences, saving a minimum of 2 synthetic steps compared with routes that start from the free acid 3-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid . For a typical 8–12 step medicinal chemistry synthesis, this represents a ~17–25% reduction in step count, directly translating to higher overall yield (assuming 85% average step yield, a 2-step savings preserves ~72% of material that would otherwise be lost) and reduced time-to-data for SAR cycles.

Quote Request

Request a Quote for Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.